2-Benzoil-5-bromo-1-benzofuran-3-amine is a complex organic compound that belongs to the class of benzofurans, which are characterized by a fused benzene and furan ring structure. This compound features a benzoyl group at the 2-position and a bromine atom at the 5-position of the benzofuran ring, along with an amino group at the 3-position. The unique arrangement of these functional groups imparts distinct chemical properties and potential biological activities.
The compound can be synthesized from commercially available precursors through various chemical reactions. Its structure and properties have been explored in scientific literature, particularly in studies focusing on its synthesis, biological activities, and applications in organic chemistry.
2-Benzoil-5-bromo-1-benzofuran-3-amine is classified as a heterocyclic aromatic compound due to the presence of a furan ring fused with a benzene ring. It is also categorized under brominated compounds due to the presence of a bromine atom.
The synthesis of 2-benzoyl-5-bromo-1-benzofuran-3-amine typically involves several key steps:
The specific conditions for each reaction step, such as temperature, solvent choice, and reaction time, are critical for achieving high yields and purity. Techniques like chromatography may be employed for purification after synthesis.
2-Benzoil-5-bromo-1-benzofuran-3-amine can participate in various chemical reactions:
The specific reagents and conditions for these reactions vary but typically involve solvents like methanol or dichloromethane and may require catalysts such as palladium or nickel for certain transformations.
The mechanism of action for 2-benzoyl-5-bromo-1-benzofuran-3-amine involves its interaction with biological targets at the molecular level:
2-Benzoil-5-bromo-1-benzofuran-3-amine has several applications in scientific research:
The benzofuran scaffold—a fused bicyclic system combining benzene and furan rings—represents a privileged structure in medicinal chemistry due to its versatile physicochemical properties and broad bioactivity profile. This heterocyclic core exhibits planar molecular geometry, enabling π-stacking interactions with biological targets, while its electron-rich nature facilitates hydrogen bonding and dipole-dipole interactions [1] [3]. The scaffold's balanced lipophilicity (LogP ~2.5–4.0) enhances membrane permeability, making it ideal for central nervous system (CNS)-targeting drugs [8].
2-Benzoyl-5-bromo-1-benzofuran-3-amine exemplifies advanced benzofuran functionalization, integrating three critical pharmacophoric elements:
Table 1: Functional Group Contributions in 2-Benzoyl-5-bromo-1-benzofuran-3-amine
Position | Functional Group | Electronic Effects | Role in Bioactivity |
---|---|---|---|
C-2 | Benzoyl | Electron-withdrawing | Enhances electrophilicity; facilitates DNA/protein binding |
C-3 | Amine | Electron-donating | Hydrogen bond donation; improves solubility |
C-5 | Bromine | Polarizability | Halogen bonding; lipophilicity enhancement |
Fused rings | Benzofuran | π-electron delocalization | Base stacking interactions |
Synthetic accessibility further elevates benzofuran's medicinal relevance. 2-Benzoyl derivatives are typically prepared via Friedel-Crafts acylation of brominated benzofuran precursors using benzoyl chloride/AlCl₃, or through tandem cyclization-aromatization of α-hydroxyketones [8]. The C-3 amine group is introduced via nitration/reduction sequences or direct amination under Buchwald-Hartwig conditions [9].
Halogenation—particularly bromination—strategically modifies benzofuran bioactivity through three primary mechanisms:
In cancer therapeutics, brominated benzofurans demonstrate exceptional potency. Compound 1-(5,6-dimethoxy-3-methyl-1-benzofuran-2-yl)-2-(4-bromophenyl)ethanone inhibits leukemia cells (HL60) at IC₅₀ = 0.1 μM—35-fold more potent than its non-brominated analog [1]. Bromine's position critically influences activity: C-5 bromination (as in 2-benzoyl-5-bromo-1-benzofuran-3-amine) maximizes steric and electronic effects due to proximity to the pharmacophoric amine and benzoyl groups.
Table 2: Bioactivity Comparison of Brominated vs. Non-Brominated Benzofurans
Compound | Bromine Position | Cancer Cell Line | IC₅₀ (μM) | Potency vs. Non-Brominated |
---|---|---|---|---|
MCC1019 | C-3 (bromomethyl) | A549 (lung) | 16.4 | 8.2-fold increase |
5-Chlorobenzofuran-2-carboxamide | C-5 | MCF-7 (breast) | 0.7 | 12× greater selectivity |
2-Benzoyl-5-bromo-1-benzofuran-3-amine* | C-5 | Not reported | -- | -- |
Non-brominated benzofuran | -- | HL60 (leukemia) | 3.5 | Reference |
Note: Direct bioactivity data for 2-benzoyl-5-bromo-1-benzofuran-3-amine requires further publication; structural analogs suggest high potential [1] [6].
This compound (C₁₆H₁₀BrNO₂; PubChem CID 70843717) integrates three bioactive elements into a single molecular architecture:
Table 3: Molecular Identity of 2-Benzoyl-5-bromo-1-benzofuran-3-amine
Property | Value | Characterization Method |
---|---|---|
Chemical name | (2-Benzoyl-5-bromo-1-benzofuran-3-yl)carbamic acid | IUPAC |
Molecular formula | C₁₆H₁₀BrNO₄ | High-resolution mass spectrometry |
PubChem CID | 70843717 | Database registry |
Related analog | 3-Amino-5-bromo-1-benzofuran-2-carboxamide (CID 620338) | Structural similarity |
Its pharmacological potential spans:
Synthetic strategies emphasize regioselective bromination at C-5 before benzoylation, as electrophilic aromatic substitution favors this position. Key methods include:
Table 4: Synthetic Strategies for 2-Benzoyl-5-bromo-1-benzofuran-3-amine Derivatives
Method | Reagents/Conditions | Yield Range | Advantages |
---|---|---|---|
Friedel-Crafts Acylation | Benzoyl chloride, AlCl₃, DCM, 0°C→RT | 60–75% | High regioselectivity |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, K₃PO₄, dioxane, 100°C | 45–68% | Functional group tolerance |
Tandem SNAr-Cyclocondensation | Perfluorobenzonitrile, α-hydroxyketone, DBU, DMF, 80°C | 52–85% | One-pot formation |
Oxidative Cyclization | o-Hydroxystilbenes, (diacetoxyiodo)benzene, CH₂Cl₂ | 70–88% | Metal-free conditions |
Future research directions include developing bifunctional hybrids (e.g., conjugating with indole or triazole moieties) and targeted delivery systems leveraging the amine's protonation. As halogenated benzofuran design evolves, 2-benzoyl-5-bromo-1-benzofuran-3-amine provides a versatile template for oncology-focused drug discovery [6] [7] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3